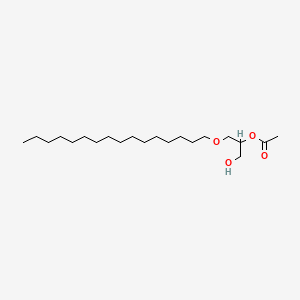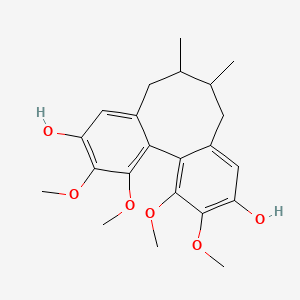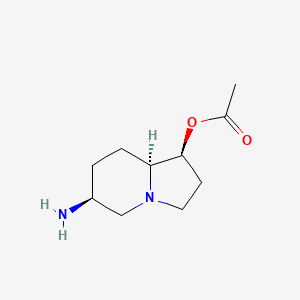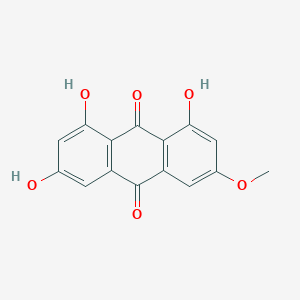
Baptifoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Baptifoline involves several steps, starting from basic organic compounds. The key steps include:
Formation of the quinolizidine ring: This is typically achieved through a cyclization reaction involving a suitable precursor.
Fusion of pyridine rings: The pyridine rings are introduced through a series of condensation reactions.
Final cyclization: The final step involves the cyclization to form the tetracyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Selection of high-purity starting materials: Ensuring the purity of starting materials is crucial for the efficiency of the synthesis.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Baptifoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the this compound molecule.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Baptifoline has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Baptifoline involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to receptors: this compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
Modulating enzyme activity: It may inhibit or activate certain enzymes, thereby influencing various biochemical pathways.
Altering gene expression: this compound may affect the expression of specific genes, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Anagyrine: Another alkaloid with a similar tetracyclic structure.
Lupanine: A related alkaloid with a quinolizidine core.
Sparteine: An alkaloid with a similar nitrogen-containing ring system.
Uniqueness of Baptifoline
This compound is unique due to its specific tetracyclic structure and the presence of multiple stereocenters, which contribute to its distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in a specific manner, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
732-50-3 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
(1R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h1-3,10-12,14,18H,4-9H2/t10-,11-,12-,14-/m1/s1 |
Clave InChI |
AOOCSKCGZYCEJX-HKUMRIAESA-N |
SMILES |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
SMILES isomérico |
C1CN2C[C@H]3C[C@@H]([C@H]2C[C@@H]1O)CN4C3=CC=CC4=O |
SMILES canónico |
C1CN2CC3CC(C2CC1O)CN4C3=CC=CC4=O |
melting_point |
210 °C |
Descripción física |
Solid |
Sinónimos |
baptifoline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)

![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)









![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
